

Application Notes and Protocols for BIM 23052 in Preclinical Gastric Emptying Studies

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Compound of Interest

Compound Name: BIM 23052

Cat. No.: B15617972

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Introduction

BIM 23052 is a synthetic peptide analog of somatostatin that acts as a selective agonist for the somatostatin receptor subtype 5 (sst5).^{[1][2]} It has been identified as a potent stimulator of gastric emptying in preclinical models, offering a valuable tool for investigating the central nervous system's regulation of gastrointestinal motility.^[1] Unlike peripherally acting prokinetic agents, **BIM 23052** exerts its effects through a central mechanism, providing a unique avenue for exploring neural pathways involved in gastric function.^[1] These application notes provide detailed protocols for utilizing **BIM 23052** to study gastric emptying in rats, along with a summary of its mechanism of action and relevant quantitative data.

Mechanism of Action

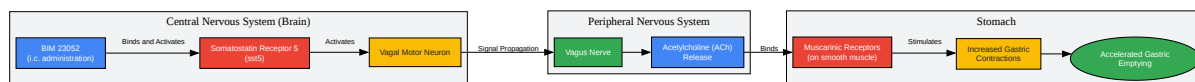
BIM 23052 stimulates gastric emptying by acting on sst5 receptors located in the brain.^[1] Intracisternal (i.c.) administration of **BIM 23052** initiates a signaling cascade that results in a vagal cholinergic stimulation of gastric motility.^[1] This centrally mediated action is independent of the medullary thyrotropin-releasing hormone (TRH) pathway, another key regulator of vagal outflow to the stomach.^[1] The prokinetic effect of **BIM 23052** is blocked by subdiaphragmatic vagotomy and the muscarinic receptor antagonist, atropine, confirming the essential role of the vagus nerve and cholinergic signaling in its mechanism.^[1]

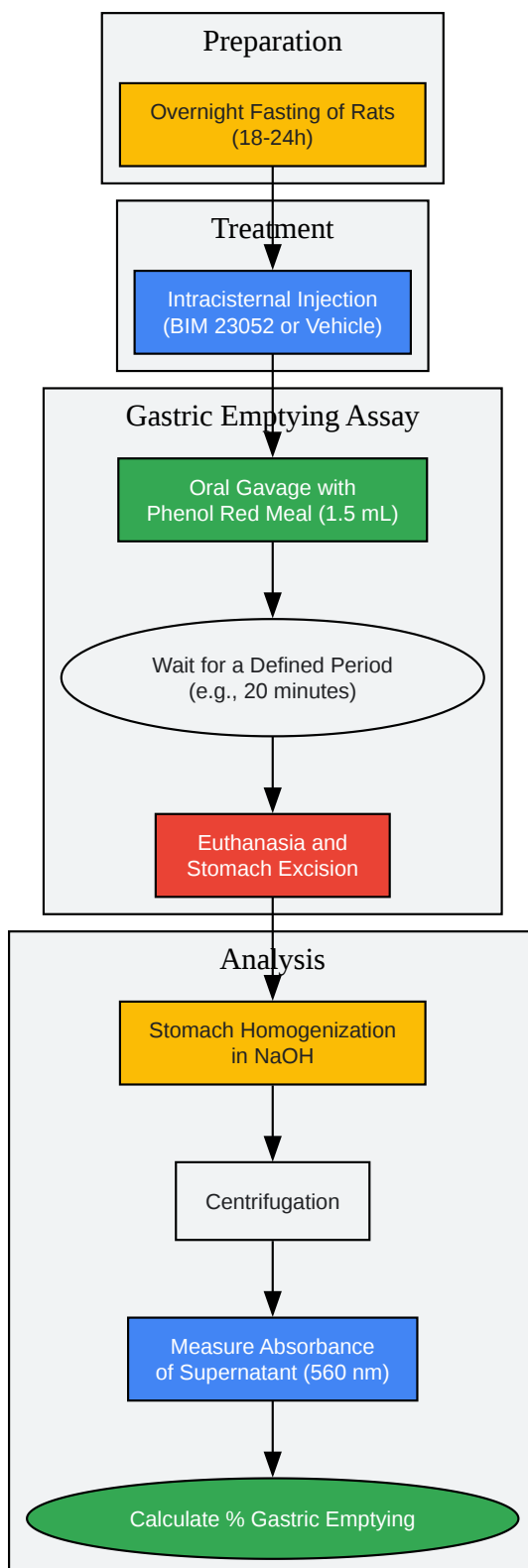
Data Presentation

The following table summarizes the dose-dependent effect of intracisternally administered **BIM 23052** on gastric emptying in conscious rats.

Treatment Group	Dose (nmol/rat, i.c.)	Gastric Emptying (%)
Saline (Control)	-	43.2 ± 3.2
BIM 23052	0.4	65.5 ± 6.5
BIM 23052	0.8	77.4 ± 5.3
BIM 23052	1.2	77.7 ± 1.9
Data from Martinez et al., 2000. [1]		

Signaling Pathway





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References

- 1. Intracisternal injection of somatostatin receptor 5-preferring agonists induces a vagal cholinergic stimulation of gastric emptying in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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